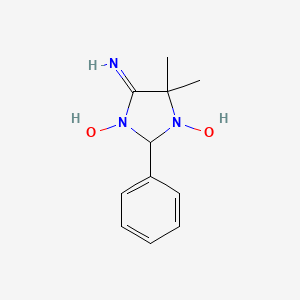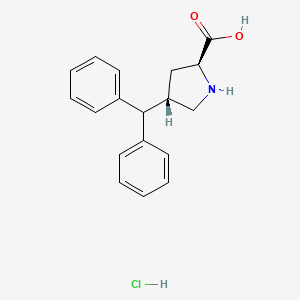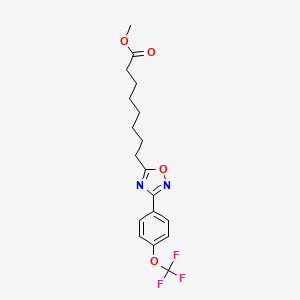
(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid” were not found, boronic acids are generally synthesized through the reaction of organometallic compounds with trialkyl borates . Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid” is C4H7BN2O4 . The molecular weight is 157.92 g/mol .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including Suzuki coupling and arylation of amines and phenols . They can also undergo oxidation in the presence of hydrogen peroxide .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis :
- Boronic acid derivatives, including those related to (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid, are used in the synthesis of heterocyclic compounds. For instance, they can form boron chelates with enamino ketone fragments, useful in creating pyrido[2,3-d]pyrimidine derivatives (Komkov et al., 2006).
Decarboxylative Borylation in Medicinal Chemistry :
- Boronic acids are vital in medicinal chemistry, particularly in the decarboxylative borylation process. This technique is useful for replacing carboxylic acid groups with boronic acids and esters in various compounds, thus enabling the development of new boron-containing therapeutics (Li et al., 2017).
Enantioselective Aza-Michael Additions :
- Boronic acid catalysis is used in enantioselective aza-Michael additions. These reactions allow for the creation of densely functionalized cyclohexanes, indicating boronic acid's significance in organic synthesis (Hashimoto et al., 2015).
Antioxidant Activity :
- Pyrimidine derivatives, akin to the core structure of (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid, exhibit a wide spectrum of biological activities, including antioxidant properties. These activities are influenced by the structure of the compounds (Rani et al., 2012).
Suzuki–Miyaura Reactions :
- Boronic acids are integral in Suzuki–Miyaura reactions for synthesizing pyrimidine analogs, which are significant in developing various pharmaceutical and chemical compounds (Malik et al., 2020).
Sensing and Separation Applications :
- Boronic acids, including derivatives of (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid, are utilized in sensing and separation applications, particularly in detecting biological molecules like saccharides and anions (Lacina et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(2,4-dioxo-1,3-diazinan-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h2,10-11H,1H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAVSUODMYWPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CNC(=O)NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371279 | |
| Record name | (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dioxo-1,3-diazinan-5-yl)boronic Acid | |
CAS RN |
306935-91-1 | |
| Record name | Boronic acid, (hexahydro-2,4-dioxo-5-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)



![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)

